Candimine

Description

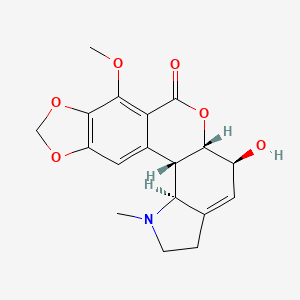

Structure

2D Structure

3D Structure

Properties

CAS No. |

24585-19-1 |

|---|---|

Molecular Formula |

C18H19NO6 |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

(2S,3S,9S,10S)-9-hydroxy-14-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one |

InChI |

InChI=1S/C18H19NO6/c1-19-4-3-8-5-10(20)15-12(14(8)19)9-6-11-16(24-7-23-11)17(22-2)13(9)18(21)25-15/h5-6,10,12,14-15,20H,3-4,7H2,1-2H3/t10-,12-,14+,15+/m0/s1 |

InChI Key |

OLGJGNBIBXKMJN-OBCWZRDOSA-N |

SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O |

Isomeric SMILES |

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O |

Synonyms |

candimine |

Origin of Product |

United States |

Origin, Isolation, and Advanced Characterization of Candimine

Natural Occurrence and Distribution within Botanical Sources

Candimine's presence is primarily noted within various species of the Hippeastrum genus, a prominent member of the Amaryllidaceae family. Its distribution is indicative of the rich alkaloid diversity found in these botanical sources.

Identification in Hippeastrum Species

This compound was initially identified in Hippeastrum candidum in 1962 wikipedia.org. Subsequent research has confirmed its occurrence in other Hippeastrum species, including Hippeastrum morelianum, where it was found in the bulbs mybiosource.com. More recently, this compound has been isolated from the leaves of Hippeastrum escoipense researchgate.netnih.gov. Quantitative analysis has shown its presence in species such as Hippeastrum escobaruriae, where it was detected at a concentration of 15.01 µg Gal/100 mg dry weight nih.gov. The genus Hippeastrum itself is widely distributed, with major centers of diversity in Eastern Brazil and the central southern Andes, extending to regions like Mexico and the West Indies uni.lu.

Table 1: Natural Occurrence of this compound in Hippeastrum Species

| Hippeastrum Species | Notes/Concentration | Source |

| Hippeastrum candidum | First identified | wikipedia.org |

| Hippeastrum morelianum | Found in bulbs | mybiosource.com |

| Hippeastrum escoipense | Isolated from leaves | researchgate.netnih.gov |

| Hippeastrum escobaruriae | 15.01 µg Gal/100 mg dry weight | nih.gov |

Context within Amaryllidaceae Family Alkaloid Profiles

This compound is categorized as a homolycorine-type Amaryllidaceae alkaloid hznu.edu.cn. The Amaryllidaceae family, particularly the Amaryllidoideae subfamily, is renowned for its production of a distinct group of isoquinoline (B145761) alkaloids known as Amaryllidaceae alkaloids (AAs) nih.govnih.govnih.gov. These alkaloids are characterized by their complex chemical structures and are exclusive to this plant subfamily nih.gov. The genus Hippeastrum alone has been reported to yield at least 64 isoquinoline alkaloids uni.lunih.gov. The alkaloid profiles of plants within the Amaryllidaceae family are typically analyzed using advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS/MS) mybiosource.comnih.gov. These methods provide comprehensive insights into the diverse array of alkaloids present in these plant extracts.

Methodologies for Isolation and Purification from Natural Extracts

The isolation and purification of this compound from natural botanical sources involve specific chromatographic techniques designed to separate it from other co-occurring compounds. A notable methodology for the isolation of this compound has employed Shephadex LH-20 chromatography researchgate.netnih.govguidetopharmacology.org. This technique is effective in separating compounds based on their molecular size and interaction with the stationary phase. In general, the isolation and purification of natural products, including alkaloids, often utilize a combination of methods. These can include initial extraction steps followed by various chromatographic separations such as ultrafiltration, gel filtration chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and ion-exchange chromatography, depending on the specific properties of the target compound and the complexity of the crude extract uni.luncats.iojkchemical.comchem960.com. The choice of purification strategy aims to achieve high purity and yield of the desired compound.

Advanced Analytical Approaches for Compound Characterization

Advanced analytical techniques are crucial for the comprehensive characterization of this compound, confirming its identity, purity, and structural features. Quantitation of this compound in plant extracts has been achieved through the application of Gas Chromatography-Mass Spectrometry (GC/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) researchgate.netnih.govguidetopharmacology.org. These hyphenated techniques allow for both the separation and identification of the compound based on its mass-to-charge ratio and fragmentation patterns.

Identification of Amaryllidaceae alkaloids, including this compound, is commonly performed by comparing their GC-MS spectra and Kovats retention indices with established library databases mybiosource.com. These databases are continuously updated with alkaloids that have been unequivocally identified through various physical and spectroscopic methods mybiosource.com. Beyond these, general advanced analytical techniques used for the characterization of complex natural compounds like alkaloids include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for purity assessment and impurity detection nih.gov. Mass Spectrometry (MS) provides detailed information on molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy offers comprehensive insights into the molecular structure, including the arrangement of atoms and functional groups nih.gov. Circular Dichroism (CD) spectroscopy can be employed to determine the absolute stereochemistry of chiral molecules nih.gov. The combination of these analytical approaches ensures a thorough and accurate characterization of this compound.

Biosynthetic Pathways and Structural Relationships of Candimine

Proposed Biosynthetic Routes

The biosynthesis of Amaryllidaceae alkaloids (AAs) is a complex process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.comnih.gov These primary metabolites undergo a series of enzymatic reactions to form a common precursor, norbelladine (B1215549), which is the foundational molecule for the entire class of AAs. mdpi.comnih.gov

Within the biosynthetic pathway, norbelladine itself is not the immediate precursor for the vast array of AA skeletons. Instead, it undergoes a crucial methylation step to form 4′-O-methylnorbelladine. mdpi.comnih.gov This reaction is a pivotal point in the pathway, as 4′-O-methylnorbelladine serves as the central intermediate from which multiple biosynthetic branches diverge to create the various structural types of Amaryllidaceae alkaloids. nih.govresearchgate.net The methylation of the hydroxyl group at the 4' position of the B-ring is essential for the subsequent cyclization step. nih.gov

Table 1: Key Intermediates in Candimine Biosynthesis

| Intermediate | Precursor(s) | Role |

| Norbelladine | L-phenylalanine and L-tyrosine | Common precursor to all Amaryllidaceae alkaloids |

| 4′-O-methylnorbelladine | Norbelladine | Key intermediate for oxidative coupling |

The core reaction that generates the structural diversity of Amaryllidaceae alkaloids is the intramolecular oxidative C-C phenol (B47542) coupling of 4′-O-methylnorbelladine. nih.govoup.com This key step is primarily catalyzed by enzymes belonging to the cytochrome P450 (CYP) family. oup.com The regioselectivity of this coupling—meaning where the new bond forms—determines the basic skeleton of the resulting alkaloid.

There are three principal modes of oxidative coupling:

Ortho-para' coupling: This linkage leads to the formation of the pyrrolo[de]phenanthridine skeleton (lycorine-type) and the 2-benzopyrano-[3,4-g]indole skeleton (homolycorine-type). ub.edu

Para-ortho' coupling: This results in the galanthamine-type skeleton. researchgate.net

Para-para' coupling: This coupling mode produces the crinine (B1220781)/haemanthamine-type and narciclasine-type skeletons. nih.govnih.gov

This compound possesses the 2-benzopyrano-[3,4-g]indole skeleton, which definitively places its origin in the ortho-para' oxidative coupling pathway. ub.edu Following the initial cyclization, the basic alkaloid structure undergoes further enzymatic modifications, such as hydroxylations, reductions, and methylations, to produce the final structure of this compound. oup.com

Structural Classification within Amaryllidaceae Alkaloids

The Amaryllidaceae alkaloids are classified into numerous structural types based on their core carbon-nitrogen skeleton, which is a direct result of the biosynthetic oxidative coupling mechanism. ub.edunih.gov this compound is classified as a homolycorine-type alkaloid . ub.eduwikipedia.org This classification is based on its characteristic 2-benzopyrano-[3,4-g]indole framework, which arises from the ortho-para' coupling of the 4′-O-methylnorbelladine precursor. ub.edu The homolycorine (B1213549) group is one of the major structural types within the Amaryllidaceae family, alongside others such as the lycorine (B1675740), galanthamine, and crinine types. mdpi.comnih.govresearchgate.net

Table 2: Structural Classification of this compound

| Alkaloid | Structural Type | Biosynthetic Origin (Oxidative Coupling) | Core Skeleton |

| This compound | Homolycorine-type | Ortho-para' | 2-benzopyrano-[3,4-g]indole |

Chemical Analogues and Derivatives Identified in Natural Systems

This compound is part of the broader family of homolycorine-type alkaloids found across various genera of the Amaryllidaceae family, including Hippeastrum, Narcissus, and Lycoris. mdpi.comnih.govresearchgate.net These related compounds share the same core skeleton and biosynthetic origin and can be considered natural chemical analogues of this compound. They typically differ in their substitution patterns, such as the degree and position of hydroxylation, methoxylation, or the presence of other functional groups.

Examples of other naturally occurring homolycorine-type alkaloids include:

Homolycorine: The parent compound for which this structural class is named. wikipedia.org

Hippeastrine: Another homolycorine-type alkaloid frequently found in Hippeastrum species. researchgate.net

2α,7-dimethoxyhomolycorine: A derivative identified in Hippeastrum morelianum. scielo.org.mx

The co-occurrence of these and other related alkaloids within the same plant or genus highlights the shared and slightly divergent enzymatic machinery that modifies the core homolycorine structure after its initial formation. nih.gov

Quantitative Analytical Methodologies for Candimine in Research Matrices

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for the accurate quantification of Candimine. Gas chromatography and liquid chromatography are the two primary approaches utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and frequently employed technique for the analysis of Amaryllidaceae alkaloids, including this compound. mdpi.com This method is particularly suitable for volatile and thermally stable compounds. In a typical GC-MS analysis of this compound, the alkaloid is first extracted from the plant matrix and then injected into the gas chromatograph.

The separation of this compound from other components in the extract is achieved on a capillary column, such as a DB-5 MS column. conicet.gov.ar The temperature of the GC oven is programmed to increase gradually, which allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. For instance, a temperature program might start at 100°C, ramp to 180°C, and then increase further to 300°C. conicet.gov.ar

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron impact (EI) ionization at 70 eV, and then separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.comconicet.gov.ar The resulting mass spectrum provides a molecular fingerprint that can be used to identify this compound by comparing it to reference spectra from databases. conicet.gov.ar For quantitative analysis, a known amount of an internal standard, such as codeine, is often added to the sample before analysis. mdpi.com This allows for the accurate determination of the this compound concentration in the original sample.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-5 MS (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 0.8 ml/min |

| Temperature Program | 100–180 °C at 15 °C/min, hold for 1 min; 180–300 °C at 5 °C/min, hold for 10 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Internal Standard | Codeine (25 μg·mL−1) |

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful alternative to GC-MS, especially for the analysis of polar and thermally labile compounds that are not suitable for gas chromatography. mdpi.com This technique has been successfully applied to the quantitative analysis of this compound in alkaloid extracts. researchgate.netnih.gov

In UPLC-MS/MS, the sample is first separated using a high-resolution liquid chromatography system, such as an ACQUITY H-Class UPLC. The separation is typically performed on a C18 column, which is a type of reversed-phase column. mdpi.comresearchgate.net The mobile phase, a mixture of solvents such as water with formic acid and acetonitrile (B52724), is pumped through the column to elute the compounds. mdpi.com

After separation by UPLC, the eluent is introduced into a tandem mass spectrometer, such as a XEVO TQ-S micro triple quadrupole mass spectrometer, equipped with an electrospray ionization (ESI) source. mdpi.comresearchgate.net The ESI source ionizes the this compound molecules in the liquid phase, making them amenable to mass analysis. The tandem mass spectrometer provides a high degree of selectivity and sensitivity by performing two stages of mass analysis. This allows for the accurate quantification of this compound even at low concentrations. For instance, a quantitative analysis of an alkaloid extract from Hippeastrum escoipense determined the this compound content to be 7.9 ± 0.8 % (w/w). conicet.gov.ar High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector has also been used for the analysis of alkaloids from the Amaryllidaceae family, providing a robust method for quantification. acs.orgnih.gov

Table 2: UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| UPLC System | ACQUITY H-Class UPLC |

| Column | UPLC ACQUITY BEH C18 (1.7 µm, 2.1 mm × 50 mm) |

| Column Temperature | 35°C |

| Mobile Phase | A: 0.1% formic acid in water, B: acetonitrile with 0.1% formic acid, C: methanol (B129727) |

| Flow Rate | 0.2 mL/min |

| Mass Spectrometer | XEVO TQ-S micro triple quadrupole |

| Ionization Source | Electrospray Ionization (ESI) |

Sample Preparation and Extraction Protocols for Quantitative Analysis

The accurate quantitative analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction protocols. The primary goal of these procedures is to isolate the alkaloids, including this compound, from the complex plant matrix while minimizing the loss of the target analyte and the co-extraction of interfering substances.

A common method for extracting Amaryllidaceae alkaloids involves the use of methanol. conicet.gov.arub.edu The plant material, such as the bulbs or leaves, is first dried and powdered. The powdered material is then macerated with methanol, often with stirring or sonication, to facilitate the extraction of the alkaloids. conicet.gov.ar

Following the initial extraction, an acid-base extraction is typically performed to purify the alkaloid fraction. The crude methanol extract is acidified, for example with 2% sulfuric acid, to protonate the alkaloids, making them soluble in the aqueous acidic solution. conicet.gov.ar This aqueous layer is then washed with a non-polar solvent, such as diethyl ether, to remove neutral and non-polar impurities. conicet.gov.ar

After removing the impurities, the aqueous phase is basified with a base, such as ammonia, to deprotonate the alkaloids, making them soluble in organic solvents. conicet.gov.ar The alkaloids are then extracted from the basified aqueous solution using a solvent like chloroform. conicet.gov.ar The final organic extract, containing the purified alkaloids, is then dried and redissolved in a suitable solvent for chromatographic analysis. conicet.gov.ar In some protocols, solid-phase extraction (SPE) may also be used for sample clean-up and concentration. researchgate.net

Biological Activities and Phenotypic Manifestations of Candimine in Model Systems

Antiprotozoal Activities in in vitro Studies

Candimine has demonstrated efficacy against several protozoan parasites, highlighting its potential as a lead compound for antiparasitic drug development.

Activity against Trypanosoma cruzi

This compound (Cnd), isolated from Hippeastrum escoipense, has shown high and specific anti-Trypanosoma cruzi activity, comparable to the standard drug benznidazole (B1666585) (Bzn). wikipedia.orgresearchgate.netnih.gov In in vitro proliferation and viability assays, this compound exhibited effectiveness against different life stages of T. cruzi. Its 50% inhibitory concentration (IC50) values were determined for epimastigotes, trypomastigotes, and amastigotes. wikipedia.orgnih.gov Specifically, this compound displayed IC50 values of 17.1 µM against trypomastigotes and 8.2 µM against amastigotes. wikipedia.orgnih.gov Another study reported IC50 values of 2.49 ± 0.16 µM for trypomastigotes + amastigotes and 1.60 ± 0.15 µM for amastigotes. nih.gov

Furthermore, research has indicated a synergistic effect when this compound is combined with benznidazole in anti-T. cruzi assays. wikipedia.orgresearchgate.netnih.govwikipedia.org This synergism suggests that combinations of this compound and benznidazole, particularly at certain concentrations (e.g., 4×IC50 for amastigotes), could be valuable for developing new therapies for Chagas disease, especially in its chronic stage. wikipedia.orgresearchgate.netnih.gov

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of this compound

| T. cruzi Life Stage | IC50 (µM) | Reference |

| Trypomastigotes | 17.1 | wikipedia.orgnih.gov |

| Amastigotes | 8.2 | wikipedia.orgnih.gov |

| Trypomastigotes + Amastigotes | 2.49 ± 0.16 | nih.gov |

| Amastigotes | 1.60 ± 0.15 | nih.gov |

Activity against Trichomonas vaginalis

This compound has been identified as cytotoxic to the amitochondriate parasite Trichomonas vaginalis. wikipedia.orghznu.edu.cnresearchgate.netnih.gov Studies reveal that this compound induces a unique form of cell death in T. vaginalis that does not fully align with the criteria for apoptosis or apoptosis-like death previously described in trichomonads. wikipedia.orghznu.edu.cn Instead, the induced cell death shows similarities to paraptotic cell death observed in multicellular organisms. wikipedia.orghznu.edu.cnmitoproteome.orgcenmed.com

Beyond cell death, this compound causes significant morphological and ultrastructural alterations in T. vaginalis, including marked cytoplasmic vacuolization. wikipedia.orghznu.edu.cn Despite these internal changes, the parasite's cell membrane typically remains intact. wikipedia.orghznu.edu.cn this compound also affects the size, shape, and intracellular localization of hydrogenosomes, which are organelles presenting signs of autophagy. hznu.edu.cn Additionally, it induces an arrest of the T. vaginalis cell cycle. wikipedia.orghznu.edu.cn

Moreover, this compound has been shown to inhibit the activities of ectonucleotidases, specifically nucleoside triphosphate diphosphohydrolase (NTPDase) and ecto-5'-nucleotidase, in T. vaginalis after 24 hours of treatment. hznu.edu.cnfrontiersin.org This inhibition can modulate extracellular ATP and adenosine (B11128) levels, potentially contributing to the parasite's increased susceptibility. hznu.edu.cn

Activity against Other Protozoan Species (e.g., Acanthamoeba castellanii)

Amaryllidaceae alkaloids, including this compound, have demonstrated broad antiprotozoal effects. mitoproteome.orgcenmed.com While specific IC50 values for isolated this compound against Acanthamoeba castellanii are not explicitly detailed in the provided search results, alkaloid-enriched fractions from Hippeastrum diniz-cruziae, which contain this compound, have been investigated for their anti-A. castellanii activity. mitoproteome.orgcenmed.com These fractions exhibited significant amoebicidal effects, with the H. diniz-cruziae alkaloidal fraction showing an IC50 of 285.61 µg/mL against A. castellanii trophozoites, alongside low cytotoxicity to mammalian cells. mitoproteome.orgcenmed.com This indicates the potential of Amaryllidaceae alkaloids, including this compound, as candidates for anti-amoebicidal compounds. mitoproteome.orgcenmed.com

Cellular Bioactivity in Non-Human and Cell Line Models

Beyond its direct antiparasitic actions, this compound's effects on host and parasite cellular processes have been characterized.

Effects on Mammalian Cell Lines (in vitro cytotoxicity)

This compound generally exhibits low cytotoxicity towards mammalian cell lines, which contributes to its favorable selectivity index in antiparasitic evaluations. wikipedia.orgnih.gov In cytotoxicity assays against Vero cells, this compound showed a 50% cytotoxic concentration (CC50) of 255.4 ± 74.93 µM. nih.gov For HepG2 mammalian cells, the CC50 was 85.17 ± 15.49 µM. nih.gov Additionally, this compound demonstrated no significant mammalian cytotoxicity for NCTC cells, with a CC50 greater than 200 µM. wikipedia.orgnih.gov These values are often compared to its antiparasitic activity to determine its selectivity index (SI). For T. cruzi, this compound displayed high selectivity indices, such as 69.67 for epimastigotes, 102.57 for trypomastigotes + amastigotes, and 159.63 for amastigotes, indicating its preferential toxicity towards parasites over mammalian cells. nih.gov

Table 2: In Vitro Cytotoxicity of this compound on Mammalian Cell Lines

| Cell Line | CC50 (µM) | Reference |

| Vero | 255.4 ± 74.93 | nih.gov |

| HepG2 | 85.17 ± 15.49 | nih.gov |

| NCTC | > 200 | wikipedia.orgnih.gov |

Impact on Parasite Cell Biology (e.g., cell cycle, morphology)

This compound induces significant changes in the cell biology of target parasites. In Trypanosoma cruzi, this compound causes ultrastructural alterations such as vacuolization and membrane blebs. wikipedia.orgresearchgate.netnih.govwikipedia.org It also leads to an increase in mitochondrial activity within T. cruzi, suggesting a disruption of normal energy metabolism pathways in the parasite. wikipedia.orgresearchgate.netnih.govwikipedia.org Furthermore, this compound has been observed to induce a dose-dependent depolarization of the mitochondrial membrane potential in T. cruzi, contributing to its lethal effect. wikipedia.orgnih.gov Its action on the parasite's plasma membrane can range from non-interference at lower concentrations (e.g., IC50) to significant alterations in membrane permeability at higher concentrations (e.g., IC90). wikipedia.org

In Trichomonas vaginalis, this compound induces cell cycle arrest and pronounced morphological and ultrastructural changes. wikipedia.orghznu.edu.cn These include distinct cytoplasmic vacuolization and modifications in the size, shape, and intracellular localization of hydrogenosomes, with signs of autophagy. wikipedia.orghznu.edu.cn The mechanism of cell death induced by this compound in T. vaginalis is considered non-apoptotic and paraptotic-like, characterized by these extensive cytoplasmic changes without typical apoptotic hallmarks like apoptotic body formation or DNA fragmentation. wikipedia.orghznu.edu.cn this compound also impacts the purinergic system of T. vaginalis by inhibiting ectonucleotidase activities (NTPDase and ecto-5'-nucleotidase), which are crucial for the parasite's purine (B94841) salvage pathway and growth. hznu.edu.cnfrontiersin.org

Enzyme Modulation and Inhibitory Potential

This compound exhibits significant enzyme modulation capabilities, predominantly characterized by its inhibitory effects on key ecto-enzymes. These enzymes, located on the cell surface, play crucial roles in regulating extracellular nucleotide and nucleoside levels, which are vital for various physiological processes and host-parasite interactions. wikipedia.orgnih.govwikipedia.orghznu.edu.cnresearchgate.netbiorxiv.orgguidetopharmacology.org

Ectonucleotidases (NTPDase, ecto-5'-nucleotidase) Inhibition

A prominent area of research into this compound's enzymatic inhibition focuses on its impact on ectonucleotidases, specifically nucleoside triphosphate diphosphohydrolase (NTPDase) and ecto-5'-nucleotidase. Studies have demonstrated that this compound, often alongside the alkaloid lycorine (B1675740), strongly inhibits the activities of Trichomonas vaginalis NTPDase and ecto-5'-nucleotidase. guidetopharmacology.orgwikipedia.orgnih.govwikipedia.orgtci-chemical-trading.comamdb.onlinehznu.edu.cnresearchgate.netbiorxiv.orgguidetopharmacology.org

This inhibitory effect was observed after a 24-hour treatment period of the parasites with this compound. guidetopharmacology.orgamdb.onlinehznu.edu.cn Notably, this inhibition was not immediate upon direct addition of the alkaloid to the enzyme reaction mixture, suggesting that the effect is not a direct, instantaneous interaction but rather involves a cellular process or accumulation over time within the parasite. hznu.edu.cn Furthermore, the inhibitory action of this compound on these enzymes was found to be reversible; the effect was abolished when treated parasites were transferred to a new culture medium devoid of the alkaloid. guidetopharmacology.orgamdb.onlinehznu.edu.cn Investigations into the molecular mechanism revealed that this compound did not alter the transcript levels of NTPDase A or B, indicating that its inhibitory action is at the level of enzymatic activity rather than gene expression. hznu.edu.cn

The inhibition of ectonucleotidases by this compound in T. vaginalis is considered significant because these enzymes are essential for the parasite's purine salvage pathway, which is crucial for its survival and proliferation, as T. vaginalis lacks de novo purine synthesis. researchgate.net By modulating the extracellular levels of ATP (adenosine triphosphate), ADP (adenosine diphosphate), and AMP (adenosine monophosphate), which are hydrolyzed by NTPDase and ecto-5'-nucleotidase to adenosine, this compound may increase the parasite's susceptibility to the host immune response. wikipedia.orgnih.govwikipedia.orgtci-chemical-trading.comhznu.edu.cnguidetopharmacology.org This modulation of extracellular purine nucleotide levels can influence host-parasite interactions, potentially amplifying the vulnerability of T. vaginalis to immune defenses. wikipedia.orgnih.govwikipedia.orghznu.edu.cnguidetopharmacology.org

Table 1: Effect of this compound on Trichomonas vaginalis Ectonucleotidases

| Enzyme Target | Effect of this compound (24h treatment) | Direct Addition to Reaction Mixture | Impact on Transcript Levels | Reversibility of Effect |

| NTPDase | Strong Inhibition guidetopharmacology.orgamdb.onlinehznu.edu.cn | No effect hznu.edu.cn | Not altered hznu.edu.cn | Abolished upon removal guidetopharmacology.orgamdb.onlinehznu.edu.cn |

| Ecto-5'-nucleotidase | Strong Inhibition guidetopharmacology.orgamdb.onlinehznu.edu.cn | No effect hznu.edu.cn | Not applicable | Abolished upon removal guidetopharmacology.orgamdb.onlinehznu.edu.cn |

Other Enzymatic Targets and Interactions

While the primary enzymatic targets of this compound extensively documented in the available literature are ectonucleotidases, this compound has been observed to exhibit other biological activities. For instance, this compound has demonstrated anti-Trypanosoma cruzi activity and a synergistic effect when combined with benznidazole against different life stages of the parasite. metabolomicsworkbench.org This activity is associated with ultrastructural changes in T. cruzi, including vacuolization, membrane blebs, and increased mitochondrial activity. metabolomicsworkbench.org However, specific enzymatic targets within Trypanosoma cruzi responsible for these observed effects are not detailed in the provided research findings. Other Amaryllidaceae alkaloids have been investigated for their interactions with enzymes such as acetylcholinesterase, tyrosinase, α-glucosidase, and α-amylase, but direct inhibitory activity of this compound on these specific enzymes is not explicitly reported in the reviewed literature. guidetopharmacology.org

Elucidation of Molecular Mechanisms of Action

Intracellular and Subcellular Target Identification

Candimine exerts its antiparasitic effects by targeting critical intracellular and subcellular components, leading to functional disruptions and ultimately cell death.

Mitochondrial Perturbation and Activity Modulation

In Trypanosoma cruzi, this compound has been shown to induce increased mitochondrial activity. This effect is coupled with a dose-dependent depolarization of the mitochondrial membrane potential, which is a critical event leading to the lethal effect on the parasite nih.govciteab.com. This suggests that this compound directly impacts mitochondrial function, disrupting the energy production and redox balance essential for parasite survival. While Trichomonas vaginalis is an amitochondriate parasite, studies on this compound's effects on this organism indicate cell death mechanisms that align with features of paraptosis, a form of cell death characterized by the dilatation of cellular organelles, including mitochondria and endoplasmic reticulum, in other organisms nih.govnih.govhznu.edu.cnnih.govnih.gov.

Induction of Cell Death Pathways (e.g., Paraptosis, non-apoptotic mechanisms)

This compound induces a distinct form of cell death in Trichomonas vaginalis that does not conform to the classical criteria for apoptosis or apoptosis-like death observed in trichomonads nih.govnih.gov. Specifically, the trichomonacidal effect of this compound does not involve DNA fragmentation or phosphatidylserine (B164497) exposure, which are hallmarks of apoptosis nih.govnih.gov. Instead, the induced cell death shares similarities with paraptotic cell death, a non-apoptotic programmed cell death pathway characterized by extensive cytoplasmic vacuolization and dilatation of cellular organelles such as the endoplasmic reticulum and mitochondria hznu.edu.cnnih.govnih.gov. Furthermore, this compound has been observed to arrest the cell cycle of T. vaginalis in the G2 phase nih.gov.

Effects on Cellular Ultrastructure

Detailed ultrastructural studies have revealed significant morphological alterations in parasites treated with this compound. In Trichomonas vaginalis, this compound induces marked cytoplasmic vacuolization, while the cell membrane remains intact nih.govnih.gov. For Trypanosoma cruzi, this compound treatment leads to various ultrastructural changes, including vacuolization, the formation of membrane blebs, and disorganization of reservosome-like structures (RLS) nih.govciteab.comflybase.org. These changes are consistent with the disruption of cellular homeostasis and organelle integrity.

Interference with Host-Parasite Interactions in Model Systems

This compound has demonstrated an ability to interfere with critical aspects of host-parasite interactions, particularly in Trichomonas vaginalis. Research indicates that this compound, along with the alkaloid lycorine (B1675740), significantly inhibits the activity of ectonucleotidases such as NTPDase and ecto-5′-nucleotidase in T. vaginalis after 24 hours of treatment nih.govwikipedia.org. These enzymes play a crucial role in purinergic signaling, which is involved in various physiological processes and immune evasion strategies employed by parasites wikipedia.org. The inhibition of these ectoenzymes by this compound suggests a novel mechanism by which the compound can disrupt the intricate interplay between the parasite and its host nih.gov.

Biochemical Pathway Disruption

The observed effects of this compound point to the disruption of several key biochemical pathways within the target parasites. The inhibition of NTPDase and ecto-5′-nucleotidase activities directly impacts purinergic signaling pathways, which are vital for the regulation of extracellular nucleotide hydrolysis and subsequent cellular signaling in T. vaginalis nih.govwikipedia.org. Additionally, the arrest of the cell cycle in the G2 phase in T. vaginalis implies a disruption of the biochemical pathways that regulate cell division and proliferation nih.gov. In T. cruzi, the increased mitochondrial activity and subsequent depolarization of the mitochondrial membrane potential indicate a profound disruption of mitochondrial metabolic and energetic pathways, which are essential for the parasite's survival and function nih.govciteab.com.

Detailed Research Findings: Antiparasitic Activity against Trypanosoma cruzi

This compound has shown potent anti-Trypanosoma cruzi activity in vitro. Studies have determined its half-maximal inhibitory concentration (IC50) values against different life stages of the parasite, demonstrating its effectiveness while exhibiting low mammalian cytotoxicity.

Table 1: this compound's In Vitro Activity against Trypanosoma cruzi

| Parasite Stage | IC50 Value (µM) | Reference |

| Trypomastigotes | 17.1 | nih.govciteab.com |

| Amastigotes | 8.2 | nih.govciteab.com |

Note: Mammalian cytotoxicity for NCTC cells was reported as CC50 > 200 µM, indicating a selective antiparasitic effect nih.gov.

Furthermore, research has explored the synergistic potential of this compound when combined with the standard Chagas disease drug, benznidazole (B1666585). These studies suggest that combinations of this compound and benznidazole could be effective therapeutic strategies, particularly for the chronic stage of Chagas disease nih.govciteab.com.

Table 2: Synergistic Effects of this compound (Cnd) and Benznidazole (Bzn) against Trypanosoma cruzi

| Combination Ratio (Cnd × IC50 : Bzn × IC50) | Parasite Stage | Effect | Reference |

| 0.25 : 0.25 | Epimastigotes | Synergism | nih.govciteab.com |

| 2 : 2 | Trypomastigotes + Amastigotes | Synergism | nih.govciteab.com |

| 0.25 : 0.25 | Amastigotes | Synergism | nih.govciteab.com |

| 2 : 2 | Amastigotes | Synergism | nih.govciteab.com |

| 4 : 4 | Amastigotes | Synergism | nih.govciteab.com |

Structure Activity Relationship Sar and Computational Studies of Candimine

Correlative Analysis of Chemical Structure and Biological Activity

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. nih.gov The core principle is that the specific arrangement of atoms and functional groups in a compound determines its interaction with biological targets, thereby dictating its efficacy and potency. scielo.br SAR studies typically involve synthesizing a series of chemical analogs of a lead compound and evaluating their biological activity. By systematically modifying parts of the molecule, researchers can identify which structural components are essential for its function. nih.gov

Candimine, an alkaloid isolated from species like Hippeastrum escoipense, has demonstrated significant and specific activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.net Its biological effect includes inducing ultrastructural changes in the parasite, such as vacuolization and increased mitochondrial activity. researchgate.net

A comprehensive SAR study for this compound would involve the targeted modification of its complex polycyclic structure to probe for changes in anti-parasitic activity. Key areas for modification could include:

The stereochemistry of its chiral centers.

The nature and position of substituents on the aromatic ring, such as the methoxy (B1213986) group.

The functionality of the hydroxyl group.

Modifications to the dioxolo and benzopyrano-indolone core.

By correlating these structural changes with resulting biological data, a detailed understanding of the molecule's mechanism can be built. However, extensive SAR studies detailing a library of this compound analogs and their corresponding anti-T. cruzi activity are not widely available in current literature.

Table 1: Conceptual Framework for a this compound SAR Study This table illustrates the principles of a SAR study by proposing hypothetical modifications to the this compound scaffold and their potential impact on biological activity.

| Modification Site | Type of Modification | Hypothesized Rationale | Potential Impact on Activity |

|---|---|---|---|

| Hydroxyl (-OH) Group | Esterification, Etherification, Removal | Investigate the role of hydrogen bonding | Decrease or Increase |

| Methoxy (-OCH3) Group | Demethylation, Replacement with other alkyl groups | Probe steric and electronic effects | Decrease or Increase |

| Dioxolo Ring | Ring-opening, Substitution | Determine the importance of the ring system for binding | Likely Decrease |

Molecular Modeling and in silico Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. mdpi.comresearchgate.net These in silico approaches are vital in modern drug discovery for their ability to reduce the time and cost associated with laboratory research by prioritizing the most promising compounds for synthesis and testing. nih.gov For a natural product like this compound, molecular modeling can provide critical insights into its mechanism of action, potential biological targets, and pathways for structural optimization.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical properties of a set of compounds with their biological activities. jocpr.comnih.gov Unlike traditional SAR, which is often qualitative, QSAR provides a quantitative prediction of a molecule's activity based on its structural features, known as molecular descriptors. slideshare.net These descriptors can encode various physicochemical properties, such as lipophilicity, electronic charge distribution, and molecular shape. jocpr.com

A typical QSAR study involves these key steps:

Data Set Selection: A collection of structurally related molecules with experimentally determined biological activities is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a subset of the descriptors to the observed activity. nih.gov

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation.

For this compound, a QSAR model could be developed to predict its anti-trypanosomal activity. This would require a dataset of this compound analogs with measured IC50 values against T. cruzi. Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds. Currently, specific QSAR models focused on the biological activities of this compound are not available in the literature.

Table 2: General Components of a QSAR Model

| Component | Description | Example for a Hypothetical this compound QSAR |

|---|---|---|

| Biological Activity | The dependent variable; the measured biological effect. | IC50 value for inhibition of T. cruzi growth. |

| Molecular Descriptors | The independent variables; calculated physicochemical properties. | XLogP3 (lipophilicity), Polar Surface Area, Dipole Moment. |

| Mathematical Model | The equation relating descriptors to activity. | Activity = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ... |

| Validation Metrics | Statistical measures of the model's accuracy and predictability. | R² (Coefficient of Determination), Q² (Cross-validated R²). |

Identifying the specific biological macromolecule (the "target") with which a drug molecule (the "ligand") interacts is a crucial step in understanding its mechanism of action. plos.org Computational ligand-target interaction prediction methods use various algorithms to screen a ligand against a database of known protein structures or to infer interactions based on chemical similarity, genomic data, or machine learning models. nih.govmdpi.com These approaches can generate hypotheses about a compound's mechanism that can then be tested experimentally.

Given that this compound induces distinct morphological changes in T. cruzi, it is clear that it interacts with one or more specific targets within the parasite. nih.gov Ligand-target prediction tools could be employed to screen the this compound structure against the proteome of T. cruzi to identify potential protein targets. Such studies could reveal whether this compound interacts with known enzymes involved in parasite metabolism, cell division, or mitochondrial function, providing a molecular basis for its observed effects. To date, specific computational studies predicting the molecular targets of this compound have not been published.

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. chemmethod.commdpi.com This technique places the ligand into the binding site of the protein and calculates a "docking score," which estimates the strength of the interaction. nih.gov The results provide a plausible 3D model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the binding. mdpi.com

If a specific molecular target for this compound in T. cruzi were identified (e.g., through ligand-target prediction or experimental methods), molecular docking would be the next logical step. Docking simulations of this compound with its target would:

Predict the most stable binding pose of this compound within the protein's active site.

Quantify the binding affinity, providing a theoretical basis for its potency.

Reveal the specific amino acid residues that interact with the ligand.

This information is invaluable for rational drug design, as it can explain existing SAR data and guide the modification of the ligand to improve its binding and, consequently, its biological activity. nih.gov As the specific molecular target of this compound remains to be definitively identified, molecular docking studies are yet to be reported.

Table 3: Standard Workflow for a Molecular Docking Study

| Step | Description |

|---|---|

| 1. Target Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare it by adding hydrogens, removing water molecules, and defining the binding site. |

| 2. Ligand Preparation | Generate a 3D conformation of the ligand (this compound). Assign correct bond orders and charges. |

| 3. Docking Simulation | Use docking software to systematically explore possible orientations of the ligand within the target's binding site. |

| 4. Scoring and Analysis | Rank the generated poses using a scoring function that estimates binding free energy. Analyze the top-ranked pose to identify key molecular interactions. |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. semanticscholar.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. Identifying the key pharmacophoric features of a molecule like this compound is essential for understanding its interaction with its receptor on a fundamental level.

Pharmacophore models can be generated based on the structure of a known ligand, the structure of the target's binding site, or a set of active molecules. semanticscholar.org Once developed, a pharmacophore model can be used as a 3D query to screen large databases of compounds to find new molecules that possess the required features and are therefore likely to be active.

For this compound, a pharmacophore model would define the essential spatial arrangement of its functional groups responsible for its anti-trypanosomal activity. This model would likely include features corresponding to its hydroxyl group (as a potential hydrogen bond donor/acceptor), the lactam carbonyl (as a hydrogen bond acceptor), and the aromatic and hydrophobic regions of its polycyclic core. The development of such a model awaits more extensive SAR data or the identification of a specific molecular target.

Advanced Research Trajectories and Theoretical Applications of Candimine

Synergistic Effects with Other Research Compounds

A significant area of investigation is the synergistic interaction of Candimine with existing therapeutic agents, which could enhance efficacy and potentially lower required dosages. Research has demonstrated a notable synergistic effect when this compound is combined with benznidazole (B1666585), a compound used in the treatment of Chagas disease. nih.govresearchgate.net This synergy has been observed against multiple life stages of the parasite Trypanosoma cruzi. nih.govresearchgate.net

The interaction between this compound and benznidazole generates a synergistic anti-parasitic effect at specific concentrations, which vary depending on the parasite's life stage. nih.govresearchgate.net For instance, synergism is noted in epimastigotes at a combination of 0.25x their respective half-maximal inhibitory concentrations (IC50). nih.govresearchgate.net For the trypomastigote and amastigote stages, synergism is achieved at 2x IC50. nih.govresearchgate.net Furthermore, for the clinically relevant amastigote stage, synergistic effects are also observed at combinations of 0.25x and 4x IC50. nih.govresearchgate.net This suggests that a combination therapy could be a more effective strategy against the parasite. nih.gov The synergistic combination at 4x IC50 has been highlighted as potentially useful for a new therapeutic approach against the chronic stage of Chagas disease. nih.gov

**Table 1: Synergistic Combinations of this compound and Benznidazole Against *Trypanosoma cruzi***

| Parasite Stage | Effective Synergistic Combination (as multiple of IC50) |

|---|---|

| Epimastigotes | 0.25 x IC50 |

| Trypomastigotes + Amastigotes | 2 x IC50 |

| Amastigotes | 0.25 x IC50, 2 x IC50, 4 x IC50 |

Application in Compound Library Screening and Academic Discovery Paradigms

This compound serves as a prime example of a lead compound identified through the screening of natural product libraries. nih.gov Natural products are a well-established source of novel chemical scaffolds for drug discovery. nih.gov The discovery of this compound's potent anti-trypanosomal activity originated from the evaluation of an alkaloid extract from the leaves of Hippeastrum escoipense. nih.govresearchgate.net

This discovery process aligns with academic and research paradigms that utilize libraries of natural compounds to identify hits for specific biological targets. caymanchem.com By screening extracts from sources like the Amaryllidaceae family, researchers can identify bioactive molecules that would be difficult to design synthetically without a natural template. nih.govnih.gov this compound's identification underscores the value of this bioprospecting approach and positions it as a lead compound for the development of alternative treatments for trypanosomatid-caused diseases. researchgate.net

Biotechnological Production and Sustainable Sourcing Research

Currently, this compound is sourced by isolation from its natural plant source, Hippeastrum escoipense. nih.gov However, reliance on plant extraction for Amaryllidaceae alkaloids presents challenges, including variability in compound yield due to environmental factors and the risk of over-harvesting endangered species. nih.gov This has spurred research into more sustainable and reliable production methods.

Future research trajectories are focused on biotechnological approaches to ensure a stable supply of this compound and related alkaloids. nih.govnih.gov These strategies include:

In Vitro Plant Cultures : Cultivating plant tissues or organs in controlled laboratory settings to produce the desired compounds. nih.govmdpi.com

Metabolic Engineering : Transferring the biosynthetic pathways for Amaryllidaceae alkaloids into microbial hosts, such as Escherichia coli or yeast. biorxiv.orgbiorxiv.org This approach offers the potential for rapid, scalable, and environmentally friendly production in bioreactors. biorxiv.org

While the production of many Amaryllidaceae alkaloids through these methods is still in early-stage research, they represent a critical path toward the sustainable sourcing of these valuable compounds for further study and development. nih.govbiorxiv.org

Emerging Research Directions in Parasitology and Chemical Biology

This compound is emerging as a valuable tool in parasitology and chemical biology due to its potent and specific effects on various parasites. It has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei rhodesiense, which causes African trypanosomiasis (sleeping sickness). researchgate.net

Research into its mechanism of action provides deeper insights into parasite biology. In T. cruzi, this compound induces distinct ultrastructural changes, including the formation of vacuoles, membrane blebbing, and an increase in mitochondrial activity. nih.govresearchgate.netconicet.gov.ar This indicates a specific mechanism of action that disrupts crucial cellular processes within the parasite.

Furthermore, studies on the amitochondriate parasite Trichomonas vaginalis found that this compound induces a unique form of cell death. nih.gov This cell death pathway did not align with the criteria for apoptosis but showed similarities to paraptosis, a non-apoptotic form of programmed cell death, characterized by extensive cytoplasmic vacuolization. nih.gov As a chemical probe, this compound allows researchers to investigate these fundamental, and potentially unique, biological pathways in parasites, which could reveal novel targets for future antiparasitic drug development. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers determine the mechanism of action of Candimine in preclinical models?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets. Use molecular docking simulations to predict binding affinity and validate findings with CRISPR-Cas9 gene editing to knock out suspected targets. Pair this with transcriptomic profiling (RNA-seq) to observe downstream pathways .

Q. What methodologies are recommended for identifying this compound’s pharmacological targets?

- Answer : Combine bioinformatics tools (e.g., SwissTargetPrediction) with high-throughput screening (HTS) in cell-based assays. Validate hits using siRNA knockdown or Western blotting to confirm protein expression changes. Cross-reference results with databases like ChEMBL to exclude off-target effects .

Q. How should researchers assess this compound’s bioavailability and pharmacokinetic properties?

- Answer : Conduct in vivo pharmacokinetic studies in rodent models, measuring plasma concentration-time curves via LC-MS/MS. Calculate key parameters (e.g., Cmax, AUC, t½) and compare with in silico predictions using tools like GastroPlus. Include bile-duct cannulation to evaluate enterohepatic recirculation .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across studies be systematically resolved?

- Answer : Perform a meta-analysis of published data, stratifying results by experimental conditions (e.g., dosage, model organism). Apply sensitivity analysis to identify confounding variables (e.g., solvent used, batch variability). Replicate key experiments under controlled conditions with blinded observers .

Q. What strategies optimize the synthesis protocol for this compound to improve yield and purity?

- Answer : Use design of experiments (DoE) to test variables (e.g., reaction temperature, catalyst ratio). Characterize intermediates via NMR and HPLC-UV to track impurities. Implement green chemistry principles (e.g., solvent-free synthesis) and validate scalability in pilot-scale reactors .

Q. How should researchers design a toxicity study for this compound to address regulatory requirements?

- Answer : Follow OECD guidelines for sub-chronic toxicity testing (28- or 90-day studies) in two species (rodent and non-rodent). Include histopathological analysis of major organs, hematological profiling, and biomarker assessment (e.g., ALT, creatinine). Use benchmark dose modeling (BMD) to establish no-observed-adverse-effect levels (NOAEL) .

Q. What computational approaches best predict this compound’s interactions with non-target proteins?

- Answer : Employ molecular dynamics (MD) simulations to assess binding stability and free energy calculations (e.g., MM-PBSA). Cross-validate with proteome-wide phage display libraries or thermal proteome profiling (TPP) to detect off-target interactions .

Q. How can assay variability be minimized when evaluating this compound’s bioactivity in multi-laboratory studies?

- Answer : Standardize protocols using SOPs with detailed reagent sources (e.g., catalog numbers) and equipment calibration records. Conduct inter-laboratory validation via ring trials, sharing a common batch of this compound. Use Z’-factor analysis to quantify assay robustness .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses during conflicting results .

- Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) for preclinical studies to align objectives with measurable endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.